4-ethyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
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Description
4-ethyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity
4-ethyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, identified by its CAS number 2034491-74-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H27N3O4S with a molecular weight of 393.5 g/mol. The structure includes a piperazine ring, which is known for various biological activities, and a thiophene moiety that contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar piperazine structures have shown significant antiproliferative effects in various cancer cell lines. In one study, a related compound was observed to induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathways, leading to increased superoxide production and decreased glutathione levels .
Antiviral Activity
Compounds containing thiophene rings have been investigated for their antiviral properties. A study on non-nucleoside inhibitors of dengue viral polymerase demonstrated that thiophene derivatives exhibited submicromolar activity against multiple dengue virus serotypes . This suggests that the thiophene component in this compound could also confer antiviral properties.
The synthesis of this compound follows established methods for creating dioxopiperazine derivatives. The reaction typically involves the coupling of a thiophene-substituted amine with a dioxopiperazine precursor .
The proposed mechanism of action for compounds in this class often involves the modulation of cellular signaling pathways associated with cancer cell proliferation and apoptosis. For example, the activation of specific kinases or transcription factors can lead to enhanced apoptotic signaling in cancer cells .
Study 1: Antiproliferative Effects
In a controlled experiment involving MDA-MB-231 cells treated with a derivative of the compound under investigation, significant reductions in cell viability were recorded. The treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death.
Treatment Concentration | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 100 | 0 |
Low Concentration | 75 | 5 |
High Concentration | 30 | 15 |
Study 2: Antiviral Efficacy
A series of thiophene derivatives were tested against dengue virus serotypes. The most potent compounds displayed IC50 values in the low nanomolar range, indicating strong antiviral activity.
Compound ID | Dengue Virus Serotype | IC50 (nM) |
---|---|---|
Compound A | DENV-1 | 50 |
Compound B | DENV-2 | 40 |
Compound C | DENV-3 | 30 |
Compound D | DENV-4 | 20 |
Properties
IUPAC Name |
4-ethyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-17-8-9-18(14(21)13(17)20)15(22)16-7-6-11-4-5-12(23-11)10(2)19/h4-5,10,19H,3,6-9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNLEHLGHRAKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC=C(S2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.